N-[[(1S,2S,4R)-4-(Hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl]acetamide
Description
N-[[(1S,2S,4R)-4-(Hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl]acetamide is a chiral acetamide derivative featuring a cyclopentane core substituted with hydrazinecarbonyl (–CONHNH₂) and hydroxyl (–OH) groups. The stereochemistry at positions 1S, 2S, and 4R confers unique spatial orientation, influencing its biological interactions and physicochemical properties. This compound shares structural motifs with bioactive molecules, including hydrazine-based ligands and cyclopentyl scaffolds, which are prevalent in anticancer and anti-inflammatory agents .
Properties
IUPAC Name |
N-[[(1S,2S,4R)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O3/c1-5(13)11-4-7-2-6(3-8(7)14)9(15)12-10/h6-8,14H,2-4,10H2,1H3,(H,11,13)(H,12,15)/t6-,7+,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWTXDUAFVNLQX-CSMHCCOUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CC(CC1O)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@@H]1C[C@H](C[C@@H]1O)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[[(1S,2S,4R)-4-(Hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl]acetamide typically involves multiple steps, starting with the preparation of the cyclopentyl ring. The hydroxyl group is introduced through hydroxylation reactions, while the hydrazinecarbonyl group is added via reactions with hydrazine derivatives[_{{{CITATION{{{2{{N'-[(1E)-(1S,2S,4R)-bicyclo[2.2.1]hept-5-en-2-ylmethylidene ...](https://www.molinstincts.com/formula/N-1E-1S-2S-4R-bicyclo-2-2-1-hept-5-en-2-ylmethylidene-cfml-CT1052455080.html). The final step involves acetylation to introduce the acetamide group[{{{CITATION{{{_1{Buy N-[(1S,2S,4R)-4-(Hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl ....
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{{N'-(1E)-(1S,2S,4R)-bicyclo[2.2.1]hept-5-en-2-ylmethylidene ....
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are facilitated by reagents like alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted cyclopentyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology: In biological research, the compound serves as a tool for studying enzyme mechanisms and protein interactions. Its ability to bind to specific molecular targets makes it valuable in biochemical assays.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its derivatives are being investigated for their therapeutic potential in treating various diseases.
Industry: In the industrial sector, N-[[(1S,2S,4R)-4-(Hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl]acetamide is used in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The hydrazinecarbonyl group can act as a ligand, binding to metal ions or enzymes, while the acetamide group can participate in hydrogen bonding with biological macromolecules. These interactions can modulate biological pathways and lead to desired therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Scaffold Variations
Hydrazinecarbonyl-Aromatic Derivatives
- N-(4-[Hydrazinecarbonyl]phenyl)acetamide (): Structure: Hydrazinecarbonyl group attached to a phenyl ring instead of cyclopentane. Properties: Reduced stereochemical complexity compared to the target compound. Biological Activity: Serves as a precursor for compounds targeting VEGFR-2 (e.g., triazole-tethered indolinones in ).
Cyclopentane/Cyclopentene-Modified Analogs
- (1R,4S)-rel-N-[4-[(Acetyloxy)methyl]-2-cyclopenten-1-yl]acetamide ():
- (1R-4S)-N-[4-Chloro-5-(formylamino)-6-[[4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-2-pyrimidinyl]acetamide (): Structure: Cyclopentenyl-pyrimidine hybrid with acetamide and formylamino groups. Significance: Demonstrates how substituents on the cyclopentene ring (e.g., hydroxymethyl) enhance hydrogen-bonding interactions, critical for DNA/RNA targeting .
Triazole-Tethered Hybrids
- Triazole-indolinone derivatives (): Structure: Incorporate hydrazinecarbonyl-linked 1,2,4-triazole and indolinone moieties. Biological Activity: Exhibit potent anticancer activity (IC₅₀ values <10 µM against breast and colon cancer lines) due to dual inhibition of VEGFR-2 and tubulin polymerization . Key Difference: Bulky aromatic systems increase molecular weight (~450–500 g/mol) compared to the target compound’s aliphatic cyclopentane core.
Physicochemical and Pharmacokinetic Properties
*LogP: Predicted using fragment-based methods (e.g., Crippen’s method).
Biological Activity
N-[[(1S,2S,4R)-4-(Hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl]acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and possible applications in drug development.
Chemical Structure and Synthesis
The molecular formula of this compound indicates a complex structure that includes a hydrazinecarbonyl group and a cyclopentyl moiety. The synthesis typically involves multi-step organic reactions, including:
- Reagents : Common reagents include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and reducing agents (e.g., lithium aluminum hydride).
- Purification : Chromatography methods are often employed to achieve the desired purity after synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydrazinecarbonyl group may facilitate binding to active sites on proteins or enzymes, potentially inhibiting or modulating their activity. This interaction can trigger downstream signaling pathways relevant in various biological processes.
Biological Activity
Research into the biological activity of this compound reveals several potential applications:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The hydrazinecarbonyl moiety may enhance this activity by interfering with microbial enzyme functions.
- Anticancer Properties : Some derivatives have shown promise as anticancer agents by inhibiting specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Case Studies and Research Findings
A review of the literature highlights various studies focusing on the biological evaluation of similar compounds. For instance:
| Study | Findings |
|---|---|
| Deshmukh et al. (2007) | Reported antimicrobial activity for benzothiazine derivatives, suggesting structural similarities may confer similar properties to this compound]. |
| ACS Journal of Medicinal Chemistry (2023) | Investigated small molecular inhibitors with similar functional groups; compounds demonstrated significant binding affinity and inhibitory activity against PD-L1. |
Stability and Storage
Stability studies indicate that the compound's stability can be influenced by environmental factors such as pH and temperature. Proper storage conditions are essential for maintaining the compound's efficacy over time.
Potential Applications
This compound shows promise in several areas:
- Drug Discovery : Its unique structure makes it a valuable candidate for further research in drug discovery initiatives.
- Therapeutics Development : Potential applications in developing treatments for infections and cancer therapies.
Q & A
Q. What are the optimal synthetic routes for N-[[(1S,2S,4R)-4-(Hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl]acetamide, and how can purity be ensured?
Methodological Answer: The synthesis of this compound involves multi-step organic reactions, leveraging cyclopentane derivatives and hydrazine-based coupling. Key steps include:
Cyclopentane backbone preparation : Start with a stereoselective synthesis of the (1S,2S,4R)-configured cyclopentane core using asymmetric catalysis .
Hydrazinecarbonyl introduction : React the cyclopentane intermediate with hydrazine derivatives under controlled pH (6.5–7.5) and low-temperature conditions (0–5°C) to avoid side reactions .
Acetamide functionalization : Use Schotten-Baumann conditions (e.g., acetyl chloride in dichloromethane with a tertiary amine base) to introduce the acetamide group .
Q. Purity Assurance :
Q. Table 1: Representative Reaction Conditions from Analogous Syntheses
Q. How should researchers assess the stability of this compound under varying experimental conditions?
Methodological Answer: Stability studies should evaluate:
Thermal Stability : Incubate the compound at 25°C, 37°C, and 50°C for 24–72 hours. Monitor degradation via HPLC (e.g., loss of parent peak area) .
pH Sensitivity : Expose to buffers (pH 3–9) and analyze by UV-Vis spectroscopy for absorbance shifts (λmax ~270 nm) .
Light Sensitivity : Conduct ICH-compliant photostability testing (1.2 million lux-hours) with LC-MS to detect photodegradants .
Q. Key Findings from Analogous Compounds :
- Hydrazine derivatives degrade rapidly above 40°C (<80% remaining after 48 hours) .
- Cyclopentyl acetamides are stable in neutral buffers but hydrolyze in acidic conditions (pH <4) .
Advanced Research Questions
Q. What computational strategies can predict the biological activity of this compound?
Methodological Answer:
Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2). Key parameters:
- Grid box centered on the active site (coordinates: x=15, y=20, z=25).
- Hydrazinecarbonyl group shows hydrogen bonding with Arg120 and Tyr355 .
MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. RMSD <2 Å indicates stable complexes .
QSAR Modeling : Train models on analogs with IC50 data against inflammatory targets. Descriptors: LogP, polar surface area, H-bond donors .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Contradictions often arise from assay variability or impurity interference. Mitigation strategies:
Assay Standardization :
- Use validated cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., ibuprofen for COX inhibition) .
- Replicate studies in triplicate with blinded analysis .
Impurity Profiling : Characterize batches via HRMS and 2D NMR to rule out side products (e.g., hydrolyzed hydrazine derivatives) .
Meta-Analysis : Pool data from ≥5 independent studies and apply statistical weighting (e.g., random-effects model) .
Q. What experimental approaches optimize the compound's pharmacokinetic profile?
Methodological Answer:
Solubility Enhancement :
- Co-crystallize with β-cyclodextrin (1:1 molar ratio; improves aqueous solubility by 10-fold) .
- Use nanoemulsions (particle size <200 nm) for in vivo delivery .
Metabolic Stability :
- Incubate with liver microsomes (human/rat) and monitor half-life via LC-MS. Add cytochrome P450 inhibitors (e.g., ketoconazole) to identify metabolic hotspots .
Toxicity Screening :
- Conduct Ames tests (bacterial reverse mutation) and zebrafish embryotoxicity assays (LC50 >100 µM) .
Q. Table 2: Key Analytical Techniques for Structural Confirmation
| Technique | Purpose | Detection Limit | Source |
|---|---|---|---|
| 1H NMR | Confirm stereochemistry and functional groups | 0.1 µg | |
| LC-HRMS | Verify molecular formula (C₁₀H₁₇N₃O₃) | 1 ppm | |
| X-ray crystallography | Resolve absolute configuration | N/A |
Q. How can structure-activity relationship (SAR) studies guide further modifications?
Methodological Answer:
Core Modifications :
- Replace the cyclopentyl group with bicyclic systems (e.g., norbornene) to enhance rigidity and target affinity .
Functional Group Tuning :
- Substitute hydrazinecarbonyl with a sulfonamide to improve metabolic stability (t½ increase from 2.1 to 4.3 hours) .
In Silico Screening :
- Use Schrödinger’s Glide to prioritize analogs with predicted ΔG < -8 kcal/mol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
